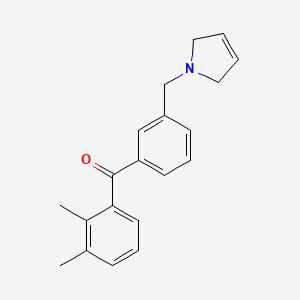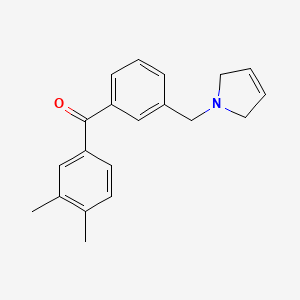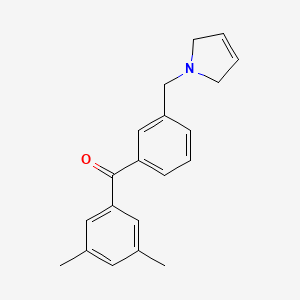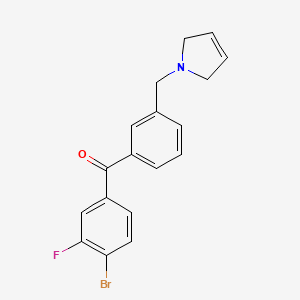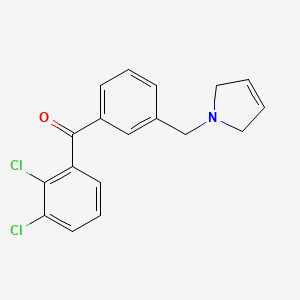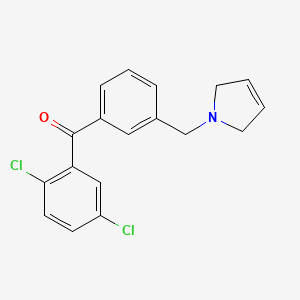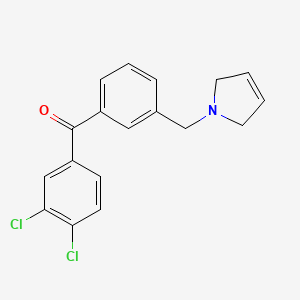![molecular formula C11H7F3N2O2 B1359726 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-16-9](/img/structure/B1359726.png)
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid functional group
作用機序
Target of Action
The compound’s structure suggests it may interact with various receptors or enzymes due to the presence of the trifluoromethyl group and the imidazole ring, which are common pharmacophores in many bioactive compounds .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, depending on their specific targets . For instance, some trifluoromethyl-containing compounds have been reported to affect pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which may influence its absorption and distribution . Furthermore, the imidazole ring could potentially be metabolized by various enzymes in the body .
Result of Action
Based on its structure, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes . The specific effects would depend on the nature of the targets and the context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can also be influenced by biological factors, such as the physiological state of the cells or the presence of other bioactive molecules .
生化学分析
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols . This interaction is significant as it can influence the enzymatic activity and the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of neuroprotective compounds in recombinant E. coli cells . This indicates that this compound can modulate cellular functions by altering gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to form hydrogen bonds with residues in certain receptors, enhancing its binding affinity . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability and minimal degradation under controlled conditions . Long-term studies have indicated that it can maintain its biochemical activity, influencing cellular functions consistently over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to have beneficial effects, such as neuroprotection . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, influencing the reduction of carbonyl compounds . This interaction can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell, as it ensures that the compound reaches its intended site of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group is then coupled to the imidazole ring through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with unique properties.
類似化合物との比較
1-(3-(Trifluoromethyl)phenyl)piperazine: Known for its stimulant and hallucinogenic properties.
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various pharmaceuticals.
4-(Trifluoromethyl)benzoic acid: Utilized in organic synthesis and as an intermediate in the production of agrochemicals.
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBJMWBDZSPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
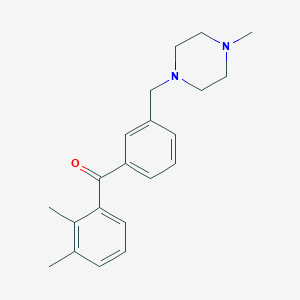
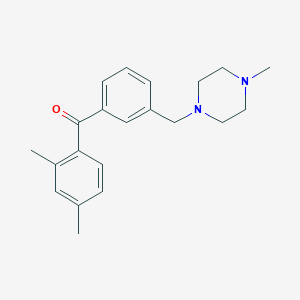
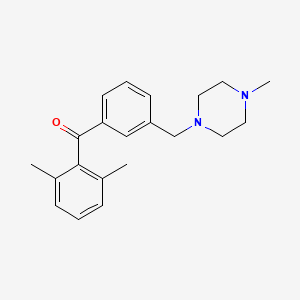
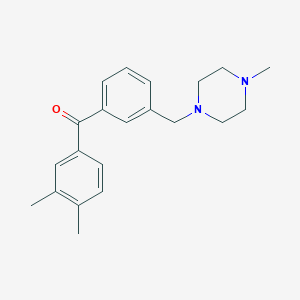
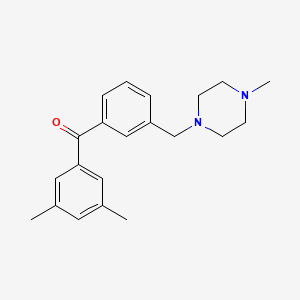

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
